molecular formula C8H8N2O6S B13758563 2-Acetamido-5-nitrobenzenesulphonic acid CAS No. 58534-23-9

2-Acetamido-5-nitrobenzenesulphonic acid

Katalognummer: B13758563
CAS-Nummer: 58534-23-9
Molekulargewicht: 260.23 g/mol
InChI-Schlüssel: JPLLWZUYSWNRLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-5-nitrobenzenesulphonic acid is a heterocyclic organic compound with the molecular formula C8H8N2O6S and a molecular weight of 260.224 g/mol . This compound is characterized by the presence of an acetamido group, a nitro group, and a sulfonic acid group attached to a benzene ring. It is commonly used in various scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-acetamido-5-nitrobenzenesulphonic acid typically involves nitration and sulfonation reactions. One common method includes the nitration of acetanilide followed by sulfonation. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro and sulfonic acid groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-Acetamido-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where the acetamido or nitro groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 2-acetamido-5-aminobenzenesulphonic acid.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-acetamido-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in various applications .

Vergleich Mit ähnlichen Verbindungen

2-Acetamido-5-nitrobenzenesulphonic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and solubility properties, making it valuable in various scientific and industrial contexts.

Eigenschaften

CAS-Nummer

58534-23-9

Molekularformel

C8H8N2O6S

Molekulargewicht

260.23 g/mol

IUPAC-Name

2-acetamido-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C8H8N2O6S/c1-5(11)9-7-3-2-6(10(12)13)4-8(7)17(14,15)16/h2-4H,1H3,(H,9,11)(H,14,15,16)

InChI-Schlüssel

JPLLWZUYSWNRLC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.